molecular formula C19H22N2O3S B215808 METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE

METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE

Cat. No.: B215808
M. Wt: 358.5 g/mol
InChI Key: IUZAAOAMBOJTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamothioyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a methoxyphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioamide Formation: The acylated product is then reacted with a thioamide to introduce the carbamothioyl group.

    Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxyphenylacetate: A simpler ester with similar structural features but lacking the carbamothioyl group.

    Ethyl 4-methoxyphenylacetate: An ethyl ester analog with similar properties.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: A structurally related compound with an imino group.

Uniqueness

METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]phenyl]acetate

InChI

InChI=1S/C19H22N2O3S/c1-23-17-9-5-14(6-10-17)11-12-20-19(25)21-16-7-3-15(4-8-16)13-18(22)24-2/h3-10H,11-13H2,1-2H3,(H2,20,21,25)

InChI Key

IUZAAOAMBOJTJL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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